4-(2-Aminoethyl)piperazin-1-amine
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Overview
Description
4-(2-Aminoethyl)piperazin-1-amine, also known as 2-(Piperazin-1-yl)ethan-1-amine, is a derivative of piperazine. This compound is an ethyleneamine containing three nitrogen atoms: one primary, one secondary, and one tertiary. It is a colorless to yellowish liquid that is miscible with water and has a boiling point of approximately 222°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)piperazin-1-amine can be synthesized through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines, which can then be deprotected to yield the desired compound.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrially, this compound is produced by reacting ethylene dichloride with ammonia. This process yields various ethyleneamines, including ethylenediamine, diethylenetriamine, triethylenetetramine, tetraethylenepentamine, and aminoethyl piperazine, which can be purified by distillation .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)piperazin-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Scientific Research Applications
4-(2-Aminoethyl)piperazin-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperazin-1-amine involves its interaction with various molecular targets and pathways. The tertiary amine on the molecule acts as an accelerator in epoxy curing, while the other amine hydrogens allow sites for crosslinking . In biological systems, the compound may interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethylenediamine
- Diethylenetriamine
- Triethylenetetramine
- Tetraethylenepentamine
Uniqueness
4-(2-Aminoethyl)piperazin-1-amine is unique due to its specific structure, which includes a piperazine ring with an ethyleneamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C6H16N4 |
---|---|
Molecular Weight |
144.22 g/mol |
IUPAC Name |
4-(2-aminoethyl)piperazin-1-amine |
InChI |
InChI=1S/C6H16N4/c7-1-2-9-3-5-10(8)6-4-9/h1-8H2 |
InChI Key |
LCGGGOWERDBRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN)N |
Origin of Product |
United States |
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